molecular formula C8H12N4 B1270772 2-(Piperazin-1-yl)pyrazine CAS No. 34803-68-4

2-(Piperazin-1-yl)pyrazine

Cat. No. B1270772
CAS RN: 34803-68-4
M. Wt: 164.21 g/mol
InChI Key: HCGFLVDMFDHYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)pyrazine is a nitrogen-containing six-membered heterocyclic compound . It has a molecular weight of 164.21 g/mol . The IUPAC name for this compound is 2-piperazin-1-ylpyrazine .


Synthesis Analysis

The synthesis of 2-(Piperazin-1-yl)pyrazine derivatives has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-yl)pyrazine can be represented by the InChI code: 1S/C8H12N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2 . The compound has a rotatable bond count of 1 .


Physical And Chemical Properties Analysis

2-(Piperazin-1-yl)pyrazine has a molecular weight of 164.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Safety And Hazards

The safety information available for 2-(Piperazin-1-yl)pyrazine indicates that it has hazard statements H302 and H314 . The compound should be handled with suitable protective clothing and contact with skin and eyes should be avoided .

Future Directions

The future directions for 2-(Piperazin-1-yl)pyrazine could involve its use in the development of medications based on heterocyclic compounds . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to exhibit significant anti-tubercular activity . This suggests that 2-(Piperazin-1-yl)pyrazine and its derivatives could have potential applications in the treatment of tuberculosis .

properties

IUPAC Name

2-piperazin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGFLVDMFDHYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188342
Record name 1-Piperazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)pyrazine

CAS RN

34803-68-4
Record name 2-(1-Piperazinyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34803-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-piperazinylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3 g of piperazine, 1.04 ml of 2-chloropyrazine and 1.85 g of K2CO3 in 100 ml of EtOH is refluxed for 48 hours. The reaction mixture is concentrated under vacuum, the residue is taken up in water and basified to pH 10 by addition of 10% NaOH, and extracted with chloroform, the organic phase is washed with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. 1.8 g of the expected product are obtained after crystallization from hexane.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To piperazine (48.0 g) dissolved at 110° C. was added 2-chloropyrazine (5.0 ml) and the mixture was stirred at 150° C. for 2 hr. The reaction mixture was poured into an aqueous sodium hydroxide solution and extracted with chloroform. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give the title compound (6.4 g) as a brown oil.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-yl)pyrazine
Reactant of Route 3
Reactant of Route 3
2-(Piperazin-1-yl)pyrazine
Reactant of Route 4
Reactant of Route 4
2-(Piperazin-1-yl)pyrazine
Reactant of Route 5
2-(Piperazin-1-yl)pyrazine
Reactant of Route 6
2-(Piperazin-1-yl)pyrazine

Citations

For This Compound
11
Citations
R Liu, Y Wang, Y Weng, C Yao, Y Zhang, G Zhu, X He… - Synlett, 2017 - thieme-connect.com
An iodine-mediated one-pot reaction of N-alkyl piperazines is described for the first time. This transformation provides a straightforward and facile pathway to the synthesis of 2-(…
Number of citations: 4 www.thieme-connect.com
HH Chen, A Namil, B Severns, J Ward, C Kelly… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 2,3,6-pyrazine Rho Kinase inhibitors were optimized for in vivo activity for topical ocular dosing. Modifications of the 2-(piperazin-1-yl)pyrazine derivatives produced …
Number of citations: 15 www.sciencedirect.com
H Madhav, SA Abdel-Rahman, MA Hashmi… - European Journal of …, 2023 - Elsevier
Multi-target directed ligands (MTDLs) have recently attracted significant interest due to their exceptional effectiveness against multi-factorial Alzheimer's disease. The present work …
Number of citations: 4 www.sciencedirect.com
S Hussain, S Parveen, X Hao, S Zhang, W Wang… - European Journal of …, 2014 - Elsevier
Novel quinoxalinone derivatives were synthesized and tested for their inhibitory activity against aldose reductase. Among them, N1-acetate derivatives had significant activity in a range …
Number of citations: 114 www.sciencedirect.com
CC Cheng, X Huang, GW Shipps Jr… - ACS Medicinal …, 2010 - ACS Publications
Pyridine carboxamide-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase were diversified and optimized to a variety of topologically related scaffolds. In particular, the 2-…
Number of citations: 24 pubs.acs.org
MM Butler, SL Waidyarachchi, J Shao, ST Nguyen… - Molecular …, 2022 - ASPET
Human and animal malaria parasites increase their host erythrocyte permeability to a broad range of solutes as mediated by parasite-associated ion channels. Molecular and …
Number of citations: 2 molpharm.aspetjournals.org
K Szczepańska, T Karcz, M Dichiara… - Journal of Medicinal …, 2023 - ACS Publications
In search of new dual-acting histamine H 3 /sigma-1 receptor ligands, we designed a series of compounds structurally based on highly active in vivo ligands previously studied and …
Number of citations: 1 pubs.acs.org
V Murugesh, AR Sahoo, M Achard, S Suresh - Heterocycles via Cross …, 2019 - Springer
The creation of carbon–carbon bonds for the construction or the post-functionalization of various N-heterocycles is one of the most active research areas in organic chemistry. Among …
Number of citations: 3 link.springer.com
YA Al-Soud, SO Al-Sawakhnah, RA Al-Qawasmeh… - 2023 - researchsquare.com
A new series of 4-nitroimidazole bearing substituted aryl piperazines 7-16, tetrazole 17 and 1, 3, 4-thiadiazole 18 derivatives was designed and synthesized. All derivatives were …
Number of citations: 0 www.researchsquare.com
KJ Cheng, CM Hsieh, K Nepali… - Journal of Medicinal …, 2020 - ACS Publications
The ocular drug discovery field has evidenced significant advancement in the past decade. The FDA approvals of Rhopressa, Vyzulta, and Roclatan for glaucoma, Brolucizumab for wet …
Number of citations: 49 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.